![molecular formula C14H9Cl3O2 B2487045 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443126-28-1](/img/structure/B2487045.png)

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor substances to form the desired chemical structure. For instance, the preparation of (E)-4-[4-(4-Chlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, which shares a similar structural motif, was achieved through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyloxy)benzaldehyde, demonstrating the interplay of molecular components to achieve complex structures (Tuoping Hu, 2006).

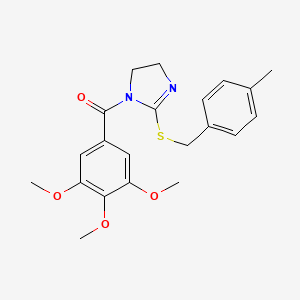

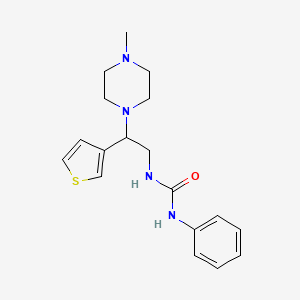

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by specific spatial arrangements and bond angles, contributing to their chemical behavior. The molecular structure of related compounds, such as the one synthesized by Hu (2006), reveals substituted benzaldehyde groups making dihedral angles with adjacent rings, illustrating the complex three-dimensional arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde and similar compounds can be diverse, depending on the functional groups present and the reaction conditions. For example, the regioselective protection of hydroxyl groups in related compounds shows the specificity of chemical reactions, yielding products with precise modifications (G. Plourde & R. R. Spaetzel, 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through experimental methods. For instance, the synthesis of related compounds and the measurement of their physical properties provide insight into the material characteristics that influence their handling and application in further chemical reactions (Liu Guang-ming, 2010).

Applications De Recherche Scientifique

1. Chemical Synthesis and Protecting Groups

Research by Plourde and Spaetzel (2002) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" highlights the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, using various protecting groups including 3,4-dichlorobenzyl. This method is crucial for the synthesis of complex organic compounds where selective reactivity is required (Plourde & Spaetzel, 2002).

2. Catalysis and Oxidation Reactions

In the field of catalysis, research on the oxidation of benzyl alcohol to benzaldehyde provides insights into the application of similar compounds. Sharma et al. (2012) in "Catalysis Communications" discussed how the oxidative property of mesoporous Ti-SBA-15 is enhanced by treatment with chlorosulfonic acid, demonstrating a threefold increase in benzyl alcohol conversion to benzaldehyde (Sharma, Soni, & Dalai, 2012).

3. Organic Synthesis

Research on the synthesis of heterocyclic compounds also provides relevant insights. Majo and Perumal (1996) in "The Journal of Organic Chemistry" explored the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes, including 3-Chloro-1H-indole-2-carboxaldehydes, demonstrating the versatility of such compounds in organic synthesis (Majo & Perumal, 1996).

4. Antimicrobial Applications

Talybov, Akhmedova, and Yusubov (2022) in "SOCAR Proceedings" explored the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes from chloromethylbenzyl ether and chloro(bromo)-substituted benzaldehydes. The compounds synthesized showed potential as antimicrobial additives for lubricating oils and fuels, indicating the biomedical relevance of such compounds (Talybov, Akhmedova, & Yusubov, 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound contains a benzaldehyde group, which is commonly used as a key building block in the synthesis of Schiff base ligands . These ligands can bind to various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target. Benzaldehyde derivatives can participate in various chemical reactions, such as nucleophilic substitution . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound’s storage temperature is typically ambient temperature .

Propriétés

IUPAC Name |

3-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBIMRAYVDRKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)